5-Iodo-1-methyl-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIABWNPKZJECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 1 Methyl 1h Pyrazol 3 Amine
Direct Iodination Strategies for Pyrazole (B372694) Rings
Direct iodination of an existing 1-methyl-1H-pyrazol-3-amine scaffold is a primary strategy for the synthesis of the target compound. The success of this approach hinges on the regioselectivity of the iodination reaction, which is influenced by the directing effects of the substituents on the pyrazole ring—the methyl group at the N1 position and the amino group at the C3 position.
Regioselective Iodination Protocols in Pyrazole Synthesis
The regioselectivity of electrophilic substitution on the pyrazole ring is a well-documented phenomenon. For a 1,3-substituted pyrazole like 1-methyl-1H-pyrazol-3-amine, the C4 and C5 positions are available for substitution. The electron-donating nature of the amino group at C3 and the methyl group at N1 activates the ring towards electrophilic attack. Generally, electrophilic substitution on pyrazoles occurs preferentially at the C4 position unless it is already substituted. However, specific reagents and conditions can favor iodination at the C5 position.
One strategy to achieve regioselective iodination at the C5 position involves the deprotonation of the C5 proton with a strong base, such as n-butyllithium (n-BuLi), to form a lithium pyrazolide intermediate. This intermediate can then be trapped with an iodine source, like molecular iodine (I₂), to exclusively yield the 5-iodo derivative nih.govresearchgate.net. The pronounced acidity of the C5 proton in some pyrazole systems facilitates this approach nih.gov.
Application of Molecular Iodine with Oxidizing Agents for C-I Bond Formation
A common method for the direct iodination of aromatic and heteroaromatic compounds involves the use of molecular iodine in the presence of an oxidizing agent. The oxidizing agent converts iodine to a more potent electrophilic species. For pyrazoles, a combination of molecular iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be effective for iodination, typically favoring the C4 position nih.gov. However, the regiochemical outcome can be influenced by the substitution pattern on the pyrazole ring.
In the context of synthesizing 5-iodo-1-methyl-1H-pyrazol-3-amine from 1-methyl-1H-pyrazol-3-amine, the reaction conditions would need to be carefully optimized to favor C5 iodination over the potentially more reactive C4 position. This could involve exploring different solvents, temperatures, and stoichiometric ratios of the reagents.
| Reagent System | Typical Regioselectivity | Reference |
| I₂ / n-BuLi | C5-iodination | nih.govresearchgate.net |
| I₂ / CAN | C4-iodination | nih.gov |
| I₂ / Oxidizing Agent | Varies with substrate and conditions | acs.org |
Iodination Using Iodine Monochloride and Related Reagents
Iodine monochloride (ICl) is another effective reagent for the iodination of pyrazoles. It is a stronger electrophile than molecular iodine and can lead to high yields of iodinated products. The reaction of pyrazol-3-ones with iodine monochloride has been reported to produce 4-iodopyrazol-3-ones researchgate.net. The regioselectivity of ICl with 1-methyl-1H-pyrazol-3-amine would need to be determined experimentally, as the directing effects of the amino and methyl groups could influence the position of iodination.
Multistep Synthetic Routes for the Construction of this compound
Multistep syntheses offer an alternative approach, providing greater control over the substitution pattern of the final product. These routes typically involve the initial construction of a functionalized pyrazole ring, followed by modifications to introduce the required substituents.
Pyrazole Ring Formation through Cycloaddition Reactions
The pyrazole ring is commonly synthesized through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of a 3-aminopyrazole (B16455) derivative, a β-ketonitrile is a suitable precursor.
A plausible route to a precursor for this compound could involve the reaction of methylhydrazine with a suitably substituted β-ketonitrile. For instance, the condensation of methylhydrazine with a β-ketonitrile bearing a leaving group at the appropriate position could lead to a pyrazole that can be subsequently converted to the iodo derivative. The [3+2] cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole core chim.itorganic-chemistry.org.
| Reactant 1 | Reactant 2 | Product Type |
| Methylhydrazine | β-Ketonitrile | 1-Methyl-1H-pyrazol-3-amine derivative |
| Diazo compound | Alkyne | Substituted pyrazole |
Functional Group Interconversions on Pyrazole Precursors
Functional group interconversions on a pre-existing pyrazole ring are a versatile strategy for arriving at the target molecule. This can involve a series of reactions such as nitration, reduction, and halogenation.
A hypothetical synthetic sequence could begin with the nitration of a 1-methylpyrazole (B151067) at the 3-position, followed by iodination at the 5-position. Subsequent reduction of the nitro group would then yield the desired this compound. The synthesis of 1-methyl-1H-pyrazol-3-amine from 4-iodo-1-methyl-3-nitro-1H-pyrazole has been documented, illustrating the feasibility of such functional group transformations chemicalbook.com.
Another approach could be analogous to the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, where 1-methyl-1H-pyrazol-3-amine is used as the starting material google.com. The amino group could be protected, followed by regioselective iodination at the C5 position, and subsequent deprotection to yield the final product.
| Starting Material | Reagents | Intermediate/Product |
| 1-Methylpyrazole | 1. HNO₃/H₂SO₄ 2. I₂/Base 3. Reducing agent (e.g., SnCl₂/HCl) | This compound |
| 1-Methyl-1H-pyrazol-3-amine | 1. Protecting group (e.g., Boc) 2. n-BuLi, then I₂ 3. Deprotection (e.g., TFA) | This compound |
Derivatization of Pyrazoles with Methyl and Amino Functionalities
The introduction of methyl and amino groups onto a pyrazole core is a fundamental aspect of synthesizing compounds like this compound. The synthesis of aminopyrazoles can be approached through several established routes. One common method involves the condensation of hydrazine derivatives with α,β-unsaturated nitriles that possess a leaving group at the β-position. mdpi.comchim.it For instance, the reaction of β-ketonitriles or various alkylidenemalononitriles with hydrazines is a widely used strategy to produce 5-aminopyrazoles. beilstein-journals.org
Another versatile approach begins with appropriately substituted pyrazole precursors. A multi-step sequence can be employed, starting with a pyrazol-3-one, which is first methylated, then subjected to nitration, and finally, the nitro group is reduced to form the desired amino functionality. researchgate.net The synthesis of the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, illustrates a sophisticated pathway where diethyl butynedioate is condensed with methylhydrazine to introduce the N-methyl group. The amino group is subsequently formed from a carboxylic acid intermediate via a Curtius rearrangement. google.com
Furthermore, 3-aminopyrazoles can be constructed through various transformations, including the reduction of a nitro or carboxyl group at the 3-position, the substitution of a halogen with an amine, or by reacting hydrazine hydrate (B1144303) with a cyano-containing precursor. tandfonline.com The use of unsymmetrical methylhydrazine in reactions with certain precursors can provide the desired N-methylated pyrazole with complete regioselectivity. nih.govacs.org
Catalytic Approaches in the Synthesis of Iodinated Pyrazoles
Catalysis plays a pivotal role in the efficient synthesis of iodinated pyrazoles, offering pathways that are often milder and more selective than stoichiometric methods. Transition metals, particularly copper and palladium, are at the forefront of these synthetic strategies.
Copper-Catalyzed Iodination and Coupling Processes
Copper catalysts are instrumental in a variety of functionalization reactions involving pyrazoles. While direct copper-catalyzed iodination is one potential route, copper's primary role is often seen in coupling reactions that form key bonds in the pyrazole structure or attach substituents. For example, copper-diamine complexes have been shown to effectively catalyze the N-arylation of pyrazoles using aryl iodides, facilitating the formation of a crucial C-N bond. acs.org
The combination of copper catalysts with hypervalent iodine reagents represents a versatile tool for the functionalization of various substrates, which can be applied to pyrazole systems. encyclopedia.pub These methods can be used to introduce various functional groups, and the principles can be extended to iodination reactions. Copper(I) iodide has also been utilized in electrophilic cyclization reactions to obtain substituted pyrazoles. researchgate.net The catalytic activity of in-situ-prepared copper(II) complexes with pyrazole-based ligands has been studied, demonstrating the strong interaction between copper and the pyrazole ring, which is fundamental to these catalytic processes. mdpi.com
Palladium-Catalyzed Synthetic Pathways
Palladium catalysis is a cornerstone for the synthesis and functionalization of iodinated pyrazoles. Iodopyrazoles are highly valuable intermediates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, which allow for the introduction of diverse substituents onto the pyrazole ring. nih.govnih.gov
Palladium catalysts are also employed in the direct construction of the pyrazole ring itself. A notable example is the one-pot, four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide, which furnishes a highly substituted pyrazole derivative. acs.orgresearchgate.net This method highlights the power of palladium to orchestrate complex transformations in a single step.
Furthermore, palladium-catalyzed C-H activation and arylation have emerged as powerful techniques. Using a pyrazole as a directing group, palladium catalysts can facilitate the arylation of sp³ C-H bonds with aryl iodides. nih.gov Palladium is also effective in catalyzing the C-N coupling between pyrazole derivatives and aryl triflates, providing an efficient route to N-arylpyrazoles. organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Achieving high yields and regioselectivity in the synthesis of functionalized pyrazoles is critically dependent on the optimization of reaction conditions. This involves a systematic investigation of parameters such as catalysts, solvents, bases, temperature, and reactant stoichiometry.
A clear example of optimization is the ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. nih.gov Initial trials with I₂ and various carbonate bases (K₂CO₃, Li₂CO₃, Na₂CO₃) in solvents like CH₂Cl₂ or CH₃CN yielded no reaction. A shift to ICl as the iodine source proved successful. Further optimization showed that omitting a base led to undesired deacylation due to HCl formation. The optimal conditions were found to be 3 equivalents of ICl and 2 equivalents of Li₂CO₃ in CH₂Cl₂ at room temperature, which afforded the desired 1-acyl-4-iodo-1H-pyrazole in an excellent 95% yield. nih.gov
| Iodine Source | Base | Solvent | Result |
|---|---|---|---|
| I₂ | K₂CO₃, Li₂CO₃, Na₂CO₃ | CH₂Cl₂, CH₃CN | No Reaction |
| ICl | None | CH₂Cl₂ | Deacylation |
| ICl (3 equiv.) | Li₂CO₃ (2 equiv.) | CH₂Cl₂ | 95% Yield |
Similarly, in a three-component reaction to synthesize aminopyrazole derivatives, various catalysts and solvents were screened. tandfonline.com The study found that iodine was a more effective catalyst than others like InCl₃ or FeCl₃. The choice of solvent also significantly impacted the yield, with ethanol (B145695) proving superior to options such as DCM, THF, or acetonitrile.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | EtOH | 80 | Trace |
| 2 | InCl₃ | EtOH | 80 | 65 |
| 3 | FeCl₃ | EtOH | 80 | 73 |
| 4 | I₂ | EtOH | 80 | 92 |
| 5 | I₂ | DCM | 40 | 61 |
| 6 | I₂ | THF | 60 | 75 |
| 7 | I₂ | CH₃CN | 80 | 82 |
Regioselectivity can also be controlled by reaction conditions. For the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acidic conditions (AcOH in toluene) under microwave activation led selectively to the 5-aminopyrazole isomer in 90% yield. In contrast, basic conditions (EtONa in EtOH) favored the formation of the 3-aminopyrazole isomer in 85% yield. chim.it This demonstrates how a careful choice of solvent and catalyst can direct the reaction pathway to a specific, desired constitutional isomer.
Chemical Reactivity and Transformations of 5 Iodo 1 Methyl 1h Pyrazol 3 Amine
Cross-Coupling Reactions at the C5-Iodine Position
The C5-iodine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups onto the pyrazole (B372694) core.
The Sonogashira coupling is a powerful method for forming a C-C bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, with a copper(I) salt (e.g., CuI) as a co-catalyst and an amine base like triethylamine (B128534) (Et₃N). organic-chemistry.orgsci-hub.se
For iodo-pyrazoles and related electron-deficient iodo-heterocycles, the Sonogashira reaction proceeds efficiently, often under mild conditions. sci-hub.senih.gov The high reactivity of the C-I bond facilitates the coupling process. For instance, the Sonogashira coupling of iodo-substituted azopyrroles, which are derived from pyrazol-5-amines, with various terminal alkynes proceeds using a palladium catalyst and a copper(I) co-catalyst in the presence of Et₃N at moderate temperatures. nih.gov In a related example, the coupling of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with terminal alkynes was successfully achieved using a Pd/C catalyst system with CuI and Et₃N, leading to a tandem coupling-cyclization process. semanticscholar.org This demonstrates the utility of the Sonogashira reaction for further functionalization and construction of fused heterocyclic systems.
Table 1: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles
| Aryl Iodide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| Iodo-substituted azopyrrole | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst | Et₃N | Not specified | Good | nih.gov |
| 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid | 1-Hexyne | 10% Pd/C, CuI | Et₃N | Acetonitrile | 85% | semanticscholar.org |
| 5-Iodo-1,2,3-triazole derivative | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N/THF | Not specified | ~100% | sci-hub.se |
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. rsc.org This reaction is catalyzed by a palladium complex and requires a base. rsc.orgnih.gov
When applied to halogenated aminopyrazoles, the Suzuki-Miyaura coupling is highly effective. However, a direct comparison of halopyrazoles reveals that iodo-derivatives have a greater tendency to undergo a competing dehalogenation side reaction compared to their bromo and chloro counterparts. researchgate.net Despite this, successful couplings can be achieved with careful optimization of reaction conditions. The use of specific palladium precatalysts and ligands, such as XPhos Pd G2 and XPhos, in combination with bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), can promote the desired cross-coupling while minimizing dehalogenation. researchgate.netrsc.org These conditions have proven effective for coupling various aryl and heteroaryl boronic acids with halogenated pyrazoles, even those with unprotected NH groups on the pyrazole or amino substituents. nih.govresearchgate.net
Table 2: Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazoles
| Halogenated Pyrazole | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 4-Bromo aminopyrazole derivative | Styryl boronic acid | XPhos Pd G2, XPhos | K₂CO₃ | EtOH/H₂O | Good | researchgate.net |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhos Pd G2, XPhos | K₂CO₃ | 1,4-Dioxane | 85% | rsc.org |
| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Dioxane/H₂O | 92% | nih.gov |
Beyond the well-known Sonogashira and Suzuki reactions, the C5-iodine on the pyrazole ring can participate in other important transition metal-mediated transformations. These reactions allow for the introduction of diverse functionalities, including cyano groups and amide moieties.
Palladium-catalyzed cyanation reactions can be used to convert the C5-iodo group into a C5-cyano group. researchgate.net Furthermore, palladium-catalyzed carbonylative coupling reactions offer a route to introduce an amide functional group at the C5 position. This transformation can be achieved by reacting the iodo-triazole with an amine and using formic acid as a carbon monoxide source. researchgate.net
In another example of C-C bond formation, a palladium-catalyzed cross-electrophile coupling has been demonstrated between 4-iodo-1-methyl-1H-pyrazole and various pyridyl bromides. This reaction, which bypasses the need for traditional organometallic reagents, successfully couples two different heteroaryl halides. chemrxiv.org While this example involves a C4-iodo isomer, the principle is applicable to the C5-iodo compound, highlighting the potential for constructing complex biheteroaryl structures.
Nucleophilic Substitution Reactions of the C5-Iodine
The iodine atom at the C5 position can also function as a leaving group in nucleophilic substitution reactions, although this pathway is generally less common than cross-coupling reactions for aryl halides unless the ring is sufficiently activated.
The C-I bond at an electron-rich pyrazole ring is generally not prone to nucleophilic aromatic substitution (SNAr). However, such reactions can be facilitated under certain conditions or with highly activated substrates. For the closely related compound 4-iodo-1-methyl-1H-pyrazole, the iodine atom can be displaced by various nucleophiles. This reactivity allows for the introduction of heteroatom functional groups. For example, the iodine atom can be substituted by amines or thiols to yield the corresponding functionalized pyrazoles. This suggests that 5-Iodo-1-methyl-1H-pyrazol-3-amine could potentially undergo similar substitutions with strong heteroatom nucleophiles like amines, thiols, or azides, likely requiring elevated temperatures or the use of a catalyst to proceed.
The dual functionality of this compound and its derivatives allows for intramolecular reactions where a nucleophile within the same molecule displaces the C5-iodine, leading to the formation of fused heterocyclic systems. For example, an iodine-mediated oxidative cyclization of 5-aminopyrazoles with allylic alcohols has been developed to construct pyrazolo[3,4-b]pyridines. In the proposed mechanism, the 5-aminopyrazole undergoes iodination, followed by radical addition and intramolecular cyclization. acs.org
Another strategy involves intramolecular Friedel-Crafts type cyclizations. While not starting directly from the iodo-pyrazole, related pyrazole derivatives are used to synthesize 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones, demonstrating a powerful pathway for creating fused ring systems. clockss.org Similarly, a tandem Sonogashira coupling followed by an intramolecular cyclization of the resulting alkyne has been used to construct pyranopyrazolones from an iodo-pyrazole precursor, showcasing how an initial cross-coupling can set the stage for a subsequent intramolecular cyclization event. semanticscholar.org
Reactions Involving the C3-Amine Functionality
The amino group at the C3 position is a key site for derivatization and transformation, enabling the introduction of various functional groups and the construction of more complex molecular architectures.
Derivatization of the Amino Group (e.g., Acylation, Alkylation)
The primary amino group of this compound readily undergoes acylation and alkylation reactions.
Acylation: Acylation is typically achieved by reacting the amine with acylating agents like acid chlorides or anhydrides. For instance, the reaction of aminopyrazoles with acid chlorides can lead to the formation of the corresponding amides. researchgate.net These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The reactivity of the amino group allows for the introduction of a wide array of acyl moieties, thereby modifying the electronic and steric properties of the molecule.
Alkylation: Alkylation of the C3-amino group can be accomplished using various alkylating agents. researchgate.net These reactions introduce alkyl substituents onto the nitrogen atom, transforming the primary amine into secondary or tertiary amines. Regioselective alkylation can be a challenge, as alkylation can also occur at the N1 position of the pyrazole ring, particularly if it is unsubstituted. researchgate.netnih.gov
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(5-Iodo-1-methyl-1H-pyrazol-3-yl)acetamide |
| Alkylation | Methyl iodide | 5-Iodo-1-methyl-N-methyl-1H-pyrazol-3-amine |
Diazotization and Subsequent Transformations (e.g., Deaminative Processes, Halogenation)
The C3-amino group can be converted into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations.
Diazotization: Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) leads to the formation of a pyrazolediazonium salt. researchgate.net These salts are often unstable and are typically generated in situ for immediate use.
Subsequent Transformations:
Deaminative Processes: The diazonium group can be replaced by a hydrogen atom in a deaminative process. For example, treatment of a 5-aminopyrazole with tert-butyl nitrite in tetrahydrofuran (B95107) can result in deamination. google.com
Halogenation: The Sandmeyer reaction provides a route to replace the diazonium group with a halogen. For instance, diazotization followed by treatment with copper(I) halides can introduce a chloro, bromo, or cyano group. acs.org An alternative iodination can be achieved using potassium iodide. researchgate.net It has been reported that to avoid numerous byproducts in a Sandmeyer-type iodination of a substituted aminopyrazole, the reaction had to be carried out at 65 °C with excess tert-butyl nitrite and iodine in acetonitrile. acs.org
Oxidation and Reduction Pathways of the Pyrazole Ring and Substituents
The pyrazole ring and its substituents in this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation: Pyrazol-3-ones can be oxidized by various oxidizing agents. researchgate.net The oxidation of 4-Iodo-5-methyl-1H-pyrazol-3-amine can lead to the formation of 4-iodo-5-methyl-1H-pyrazol-3-one. In some cases, oxidative dehydrogenative coupling of pyrazol-5-amines can occur. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine and tert-butyl hydroperoxide (TBHP) leads to the formation of an azo-bridged dimer, (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.govacs.orgacs.org
Reduction: The reduction of functional groups on the pyrazole ring, such as nitro groups, can be accomplished without affecting the pyrazole ring itself. researchgate.net For instance, the reduction of a nitro group to an amino group can be achieved through catalytic hydrogenation. researchgate.net
Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These reactions typically involve the condensation of the C3-amino group and the N2-nitrogen of the pyrazole ring with a 1,3-dielectrophilic species.
One-pot methodologies have been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.govacs.org The reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.govacs.org For example, 5-methyl-1H-pyrazol-3-amine reacts with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one and sodium iodide in the presence of K₂S₂O₈ to form 3-iodo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine. nih.govacs.org
Furthermore, an iodine-mediated oxidative annulation of 5-aminopyrazoles with allylic alcohols or propene derivatives, promoted by a Lewis acid like BF₃·Et₂O, has been developed to construct pyrazolo[3,4-b]pyridines. acs.org
| Reactants | Reagents | Product |
| 5-Methyl-1H-pyrazol-3-amine, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, NaI | K₂S₂O₈ | 3-Iodo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine, 2-Methylallyl alcohol | I₂, BF₃·Et₂O | 6-Iodo-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |
Mechanistic Investigations of Chemical Transformations Involving 5 Iodo 1 Methyl 1h Pyrazol 3 Amine
Elucidation of Reaction Mechanisms in Cross-Coupling Processes
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 5-iodo-1-methyl-1H-pyrazol-3-amine serves as a key substrate in many such transformations. Mechanistic studies have focused on understanding the intricate roles of catalysts, ligands, and the various intermediates and transition states that govern these reactions.
Role of Catalysts and Ligands in Reaction Pathways
The efficiency and selectivity of cross-coupling reactions involving this compound are critically dependent on the choice of catalyst and ligands. Palladium-based catalysts are most commonly employed, often in conjunction with phosphine (B1218219) or nitrogen-based ligands.
In Sonogashira couplings , which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a dual catalyst system of a palladium complex and a copper(I) salt is typically used. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. wikipedia.orglibretexts.org The phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), play a crucial role in stabilizing the palladium center and influencing its reactivity. libretexts.org For instance, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org Nitrogen-based ligands, like pyridines and pyrimidines, have also been successfully used, sometimes allowing for copper-free conditions. wikipedia.org
For Suzuki-Miyaura couplings , which couple an organoboron compound with an organohalide, palladium catalysts are also paramount. The choice of ligand is critical, with bulky and electron-rich phosphines such as XPhos being effective in promoting the reaction, even for challenging substrates. researchgate.net Research on halogenated aminopyrazoles has shown that the nature of the halogen atom can influence the reaction outcome, with iodo derivatives sometimes being more prone to a dehalogenation side reaction compared to their bromo and chloro counterparts. researchgate.net
The following table summarizes typical catalysts and ligands used in cross-coupling reactions of iodo-pyrazoles:
| Cross-Coupling Reaction | Catalyst System | Ligands | Role of Ligands |
| Sonogashira Coupling | Palladium(0) complex and Copper(I) salt | Triphenylphosphine (PPh₃), Dipyrimidyl, Dipyridyl | Stabilize the palladium center, influence reaction rate. wikipedia.orglibretexts.org |
| Suzuki-Miyaura Coupling | Palladium(0) complex | XPhos, other bulky phosphines | Promote oxidative addition and reductive elimination, minimize side reactions. researchgate.net |
| Heck Reaction | Palladium(0) complex | Phosphines, N-Heterocyclic Carbenes (NHCs) | Stabilize the catalytic species, influence regioselectivity. organic-chemistry.org |
Intermediates and Transition States in Catalytic Cycles
The catalytic cycles of cross-coupling reactions proceed through a series of well-defined intermediates and transition states. While specific computational studies on this compound are not extensively documented, the general mechanisms for related iodo-aryl compounds are well-established.
The Sonogashira coupling cycle is believed to involve two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the iodo-pyrazole. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. wikipedia.org
The Suzuki-Miyaura coupling mechanism involves the oxidative addition of the iodo-pyrazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed from the organoboron reagent and a base), and subsequent reductive elimination to give the coupled product and the regenerated Pd(0) catalyst. rsc.org Mechanistic studies on related systems have investigated the role of the base in forming the active boronate and in facilitating the hydrolysis of palladium intermediates. rsc.orgnih.gov The transition states for these steps, particularly the transmetalation step, have been the subject of computational studies to understand the factors controlling reaction efficiency. escholarship.org
In the Heck reaction , which couples the iodo-pyrazole with an alkene, the catalytic cycle also begins with the oxidative addition of the C-I bond to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the pyrazolyl group onto the alkene. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. organic-chemistry.org
Mechanistic Studies of Oxidative Dehydrogenative Couplings
Oxidative dehydrogenative couplings offer an atom-economical method for the formation of new bonds. For pyrazol-5-amines, including this compound, these reactions have been investigated for the synthesis of azo compounds. A proposed mechanism for the oxidative dehydrogenative coupling of pyrazol-5-amines involves a single-electron transfer (SET) process. wikipedia.org In the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and iodine, the pyrazol-5-amine is oxidized to a radical cation. wikipedia.org This is followed by a series of steps including radical-radical coupling and further oxidation to yield the final azo product. wikipedia.org
Investigation of Base-Induced Cyclization and Rearrangement Mechanisms
While this compound can be a precursor for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, detailed mechanistic studies on its base-induced cyclization and rearrangement are not extensively reported in the literature. mdpi.comacs.org Generally, such reactions would involve the nucleophilic character of the amino group and the pyrazole (B372694) ring nitrogens. mdpi.com For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and enaminones, the reaction is proposed to proceed via a Michael addition of the amino group to the enaminone, followed by intramolecular cyclization and dehydration. nih.gov Base-induced rearrangements in pyrazole systems, such as the Dimroth rearrangement, have also been observed in related pyrazole derivatives, which typically involve ring-opening and recyclization steps. nih.gov
Radical Pathways in Pyrazole Functionalization
The involvement of radical pathways in the functionalization of pyrazoles has been demonstrated, particularly in oxidative coupling reactions. wikipedia.org In the oxidative dehydrogenative coupling of pyrazol-5-amines to form azo compounds, the reaction is believed to proceed through a radical mechanism. wikipedia.org The use of radical scavengers like TEMPO has been shown to inhibit the reaction, providing evidence for the presence of radical intermediates. wikipedia.org The proposed mechanism involves the formation of a pyrazolyl radical cation via a single-electron transfer (SET) from the pyrazol-5-amine to an oxidizing species. wikipedia.org This radical cation can then undergo further reactions, such as dimerization or coupling with other species, to form the final functionalized pyrazole product. wikipedia.org
Advanced Spectroscopic and Structural Characterization of 5 Iodo 1 Methyl 1h Pyrazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of pyrazole (B372694) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.
¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the proton and carbon frameworks of 5-Iodo-1-methyl-1H-pyrazol-3-amine and its analogs.
In ¹H NMR spectra of pyrazole derivatives, the chemical shifts of protons provide clues about their electronic environment. For instance, the protons on the pyrazole ring typically appear in distinct regions of the spectrum. The methyl group protons attached to the nitrogen atom (N-CH₃) exhibit a characteristic singlet peak. acs.org The chemical shifts of aromatic protons can be influenced by the nature and position of substituents on the phenyl ring. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms in the pyrazole ring and any attached substituents are indicative of their bonding and hybridization state. acs.orgnih.gov For example, the carbon atom attached to the iodine (C-I) will have a distinct chemical shift compared to other carbons in the pyrazole ring. The signals for the methyl carbon and the carbons of the pyrazole ring can be unambiguously assigned. acs.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole Ring H | 6.0 - 8.0 | 90 - 160 |
| N-CH₃ | 3.3 - 4.3 | 30 - 45 |
| NH₂ | 5.0 - 7.0 (broad) | - |
| Aromatic H | 7.0 - 8.0 | 110 - 150 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the pyrazole ring.
Advanced NMR Techniques for Mechanistic and Tautomeric Studies
NMR spectroscopy is also a powerful tool for investigating tautomerism in pyrazole systems. nih.govresearchgate.net Tautomers are isomers that readily interconvert, and NMR can be used to determine the predominant tautomeric form in solution by comparing the observed spectra with those of "fixed" derivatives or through solid-state NMR experiments. nih.gov The rate of exchange between tautomers can also be studied using variable-temperature NMR experiments. researchgate.net Mechanistic studies of pyrazole formation and other reactions can be followed in real-time using NMR, providing insights into reaction kinetics and the formation of intermediates. mdpi.comnih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound.
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Methyl (C-H) | Stretching | 2850 - 3000 |
| Pyrazole Ring (C=N, C=C) | Stretching | 1500 - 1600 |
| Nitrile (C≡N) | Stretching | 2180 - 2260 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This technique provides a highly accurate mass-to-charge ratio of the molecular ion, enabling the confirmation of the chemical formula of this compound and its derivatives. acs.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
X-ray Diffraction Analysis for Solid-State Structure Determination
For pyrazole derivatives, X-ray crystallography can confirm the substitution pattern on the pyrazole ring and the relative orientation of different parts of the molecule. iucr.orgiucr.org The crystal structure reveals how the molecules are packed in the crystal lattice, which is crucial for understanding intermolecular interactions. acs.orgnih.gov
Crystal Supramolecular Architecture Analysis
The study of the crystal supramolecular architecture focuses on the non-covalent interactions that govern the packing of molecules in the solid state. nih.govtandfonline.commdpi.comrsc.orgrsc.org In pyrazole derivatives, hydrogen bonding is a common and important intermolecular interaction, often involving the amine group and the nitrogen atoms of the pyrazole ring. nih.govtandfonline.com These interactions can lead to the formation of specific motifs like dimers, chains, or more complex three-dimensional networks. iucr.orgtandfonline.com Understanding the supramolecular assembly is important as it can influence the physical properties of the material.
Investigation of Intermolecular Interactions (e.g., Halogen Bonding)
The supramolecular assembly and crystal packing of this compound and its derivatives are significantly influenced by a variety of intermolecular interactions. Due to the presence of an iodine atom, halogen bonding plays a pivotal and often directive role in the solid-state architecture of these compounds. mdpi.combohrium.com The pyrazole ring itself, featuring both a pyrrole-like and a pyridine-like nitrogen atom, along with the exocyclic amine group, provides sites for hydrogen bonding, further diversifying the non-covalent forces at play. mdpi.com
The fundamental concept governing halogen bonding is the region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom along the axis of its covalent bond. nih.gov In 5-iodopyrazole derivatives, the electron-withdrawing nature of the pyrazole ring enhances the electrophilic character of this σ-hole on the iodine atom, making it a potent halogen bond donor. nih.govresearchgate.net This enables strong, directional interactions with a range of nucleophilic entities (halogen bond acceptors). mdpi.comnih.gov
Solid-state studies, primarily single-crystal X-ray diffraction, have been instrumental in elucidating the specific nature of these interactions in various 5-iodo-1-arylpyrazole derivatives. These investigations have revealed a rich variety of halogen bonding motifs that are critical in stabilizing the crystal lattice. The most commonly observed interactions include C–I⋯N, C–I⋯O, and C–I⋯π contacts. mdpi.comresearchgate.net For instance, in the crystal structures of some 1-aryl-5-iodopyrazoles, the iodine atom has been shown to form halogen bonds with nitrogen or oxygen atoms of adjacent molecules or even with the π-system of an aromatic ring. mdpi.comresearchgate.net The specific motif adopted can be tuned by altering the substituents on the aryl ring attached at the N1 position of the pyrazole. mdpi.com
| Halogen Bond Type | Donor | Acceptor | Example System | Reference |
| C–I⋯N | C5-Iodine | Pyridinic Nitrogen | 1-Aryl-5-iodopyrazoles | mdpi.comresearchgate.net |
| C–I⋯O | C5-Iodine | Carbonyl/Sulfoxide Oxygen | 1-Aryl-5-iodopyrazoles with DMSO | mdpi.comresearchgate.net |
| C–I⋯π | C5-Iodine | Aryl Ring π-system | Substituted 1-Aryl-5-iodopyrazoles | mdpi.comresearchgate.net |
| C–Br⋯O | C-Bromine (on aryl) | Oxygen | 1-(Bromoaryl)-5-iodopyrazoles | mdpi.com |
Beyond the solid state, evidence for halogen bonding can be observed in solution using spectroscopic techniques. 13C Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a valuable tool for confirming the halogen bonding propensity of the iodine atom at the C-5 position. researchgate.net Studies have shown that upon interaction with various Lewis bases (e.g., pyridine, triethylamine (B128534), DMSO) in solution, the C-5 carbon atom of 1-aryl-5-iodopyrazoles experiences a significant deshielding effect. researchgate.net This downfield shift in the 13C NMR spectrum, by as much as 6-7 ppm, is indicative of a strong halogen bond forming between the iodine atom and the Lewis base. researchgate.net The deshielding is attributed to the withdrawal of electron density from the C-I bond as the iodine atom engages in the halogen bond. researchgate.net
| Lewis Base Added | Reporting Atom | Observed 13C NMR Shift (Δδ, ppm) | Interpretation | Reference |
| Triethylamine (Et₃N) | Pyrazole C-5 | Significant deshielding (downfield shift) | Strong C–I⋯N halogen bond formation | researchgate.net |
| Pyridine | Pyrazole C-5 | ~6-7 ppm deshielding | Strong C–I⋯N halogen bond formation | researchgate.net |
| DABCO | Pyrazole C-5 | Significant deshielding (downfield shift) | Strong C–I⋯N halogen bond formation | researchgate.net |
| DMSO | Pyrazole C-5 | ~6-7 ppm deshielding | Strong C–I⋯O halogen bond formation | researchgate.net |
Theoretical and Computational Chemistry Studies of Iodo Methyl Aminopyrazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of pyrazole (B372694) systems. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and electronic properties, which in turn are used to forecast reactivity and reaction outcomes.
Density Functional Theory (DFT) has become a standard method for studying pyrazole derivatives due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov Geometry optimization with DFT involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the most stable molecular structure. stackexchange.com
Researchers frequently employ functionals like B3LYP and M06-2X combined with basis sets such as 6-31G**, 6-311+G(d,p), or TZVP to optimize the geometries of pyrazole compounds. nih.govresearchgate.netnih.gov For instance, studies on aminopyrazoles have used the B3LYP/6-311++G(d,p) level of theory to calculate optimized structures and predict their relative stabilities. researchgate.net These calculations are crucial for understanding the foundational structure-property relationships. The process is iterative, starting with an initial guess of the geometry and refining it until the forces on the atoms are minimized and a stable energy minimum is reached. stackexchange.com
Table 1: Examples of DFT Functionals and Basis Sets Used in Pyrazole Studies
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G** | Tautomeric equilibria of aminopyrazoles | researchgate.net |
| B3LYP | 6-311++G(d,p) | Tautomerism and IR spectra of aminopyrazoles | researchgate.net |
| M06-2X | 6-311++G(d,p) | Theoretical analysis of pyrazole aromaticity | researchgate.net |
| B3LYP | TZVP | Geometry optimization of pyrazol-5-amine derivatives | nih.gov |
| CAM-B3LYP | 6-31+G(d,p) | Investigation of optoelectronic properties | researchgate.net |
This table is illustrative and not exhaustive of all computational methods used.
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving pyrazoles. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction.
For example, combined experimental and computational DFT studies on the synthesis of 5-iodotriazoles have explored competitive mechanistic pathways. acs.org These studies can reveal whether a reaction proceeds through intermediates like a copper(III) metallacycle or via direct π-activation of an iodoalkyne. acs.org Such investigations are vital for understanding reaction outcomes, rationalizing observed regioselectivity, and optimizing reaction conditions for desired products. acs.org The study of proton exchange in pyrazoles, for instance, has shown that intermolecular processes have significantly lower energy barriers (10–14 kcal/mol) compared to intramolecular ones (~50 kcal/mol), indicating the preferred mechanism. mdpi.com
Modeling of Tautomeric Equilibria and Preferences in Aminopyrazoles
Aminopyrazoles, including derivatives of 5-Iodo-1-methyl-1H-pyrazol-3-amine, can exist in different tautomeric forms. Computational modeling is a key method for predicting which tautomer is more stable and therefore more abundant under given conditions.
Studies using DFT (B3LYP/6-311++G(d,p)) have shown that for the parent 3(5)-aminopyrazole, the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) form. researchgate.net The calculated energy difference is approximately 10.7 kJ/mol, with a Gibbs free energy difference of 9.8 kJ/mol, favoring the 3AP form. researchgate.net This preference is attributed to factors like π-delocalization and electrostatic interactions. researchgate.net The solvent environment can also influence tautomeric preference; calculations using a polarizable continuum model (PCM) have shown that more polar solvents can increase the relative stability of the more polar tautomer. researchgate.net
Table 2: Calculated Relative Energies of Aminopyrazole Tautomers
| Tautomer | Computational Method | Calculated Energy Difference (kJ/mol) | More Stable Form | Reference |
| 3-Aminopyrazole vs. 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 3-Aminopyrazole | researchgate.net |
| 4-Cyano-3(5)-aminopyrazoles | DFT B3LYP/6-31G** | - | 3-Amino Tautomer | researchgate.net |
Analysis of Non-Covalent Interactions, including Halogen Bonding (σ-hole analysis)
The iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. mdpi.comresearchgate.net This interaction occurs between the electropositive region (the σ-hole) on the iodine atom and a Lewis basic site (like a nitrogen or oxygen atom) on an adjacent molecule. mdpi.comresearchgate.net
Computational methods are essential for visualizing and quantifying these interactions. DFT calculations can be used to compute the molecular electrostatic potential (MEP) on the surface of the molecule, revealing the location and magnitude of the σ-hole on the iodine atom. researchgate.net The strength of the halogen bond is influenced by the electron-withdrawing character of the group attached to the halogen. acs.org In 5-iodopyrazoles, the iodine atom has been shown to form various types of halogen bonds, including C–I⋯N, C–I⋯O, and C–I⋯π interactions, which are significant in determining the solid-state packing of these molecules. mdpi.comresearchgate.net Analysis using tools like the Independent Gradient Model can further unravel the nature of these weak interactions. mdpi.com
Prediction of Regioselectivity in Chemical Transformations
Computational chemistry provides a framework for predicting the regioselectivity of chemical reactions, such as electrophilic substitution on the pyrazole ring. The pyrazole ring has multiple potential reaction sites (C3, C4, C5, and the nitrogen atoms). nih.gov
The outcome of a reaction is often governed by the electronic properties of the ring. For instance, in many electrophilic substitution reactions, the C4 position of the pyrazole is the most reactive. nih.gov Computational models can predict this by calculating properties like Fukui functions or mapping the molecular electrostatic potential to identify the most nucleophilic site. In the synthesis of functionalized pyrazoles, computational methods can help rationalize why certain isomers are formed exclusively or preferentially. For example, the treatment of a pyrazole with n-BuLi followed by iodine has been shown to produce 5-iodo derivatives exclusively, while other methods yield 4-iodo isomers. researchgate.net Understanding the underlying electronic factors through computation can guide the choice of reagents and conditions to achieve a desired regioisomer. scholaris.ca
Applications of 5 Iodo 1 Methyl 1h Pyrazol 3 Amine in Organic Synthesis
A Versatile Building Block for the Construction of Complex Heterocyclic Scaffolds
5-Iodo-1-methyl-1H-pyrazol-3-amine is a key starting material for synthesizing a wide array of complex heterocyclic structures. The presence of both an amino group and an iodine atom on the pyrazole (B372694) ring provides multiple reaction sites. This dual reactivity allows for sequential or one-pot reactions to build intricate molecular frameworks. Its utility is particularly noted in medicinal chemistry for creating novel pharmaceutical compounds.
The amino group can readily participate in condensation reactions, while the iodo group is an excellent leaving group in various cross-coupling reactions. This versatility enables chemists to introduce a wide range of substituents and construct fused ring systems.
Synthesis of Azopyrrole Derivatives
A notable application of pyrazol-5-amines, including this compound, is in the synthesis of azopyrrole derivatives. nih.govacs.org Research has demonstrated a method for the oxidative dehydrogenative coupling of pyrazol-5-amines that results in the formation of iodo-substituted azopyrroles. nih.govacs.org This reaction simultaneously creates a C-I bond and an N-N bond through a process of iodination and oxidation. nih.govacs.org The resulting iodo-substituted azopyrroles can be further modified, for example, through Sonogashira cross-coupling with terminal alkynes, to produce new azo compounds. nih.govacs.org
One specific example involves the treatment of a pyrazol-5-amine with iodine and a suitable oxidizing agent, which leads to the formation of an (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.govacs.org This reaction highlights the ability to selectively introduce both iodine and an azo linkage in a single synthetic sequence.
Formation of Pyrano[4,3-c]pyrazol-4(1H)-ones
The synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones has been successfully achieved using derivatives of 5-iodopyrazole. nih.gov Specifically, 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, which can be prepared from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, serves as a key precursor. nih.govbeilstein-journals.org
The process involves a palladium-catalyzed alkynylation of the 5-iodo-pyrazole-4-carboxylic acid. nih.gov This reaction proceeds through a tandem C-C and C-O bond formation with a terminal alkyne in a single pot, leading to the regioselective construction of the α-pyrone ring fused to the pyrazole moiety. nih.gov This method provides a straightforward and general route to novel 6-substituted pyrano[4,3-c]pyrazol-4(1H)-ones. nih.gov
| Starting Material | Reagents | Product | Yield |
| 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid | 1-hexyne, Pd/C, CuI, Et3N | 6-butyl-1-methyl-1H-pyrano[4,3-c]pyrazol-4(1H)-one | 72% |
Table based on data from a study on the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones. beilstein-journals.org
Preparation of Functionalized Benzoxazoles
The iodo-substituted pyrazole framework is instrumental in the synthesis of functionalized benzoxazoles. While the direct use of this compound is not explicitly detailed in the provided context, related 5-iodo-1,2,3-triazoles are used in a cascade transformation to produce 2-(1-aminoalkyl)benzoxazoles. acs.org This process involves the in situ generation of diazoimines from (5-iodo-1,2,3-triazolyl)phenols, followed by a copper-catalyzed amination. acs.org
A domino approach has also been developed for assembling benzoxazole-derived sulfonamides. researchgate.net This method relies on the annulation-induced in situ generation of diazo compounds from 2-(5-iodo-1,2,3-triazolyl)phenols. researchgate.net These examples showcase the synthetic potential of the iodo-heterocycle motif in constructing benzoxazole (B165842) systems.
Development of Pyrazolopyrimidine Systems
Pyrazolopyrimidine scaffolds are of significant interest in medicinal chemistry, and iodinated pyrazoles are key intermediates in their synthesis. rsc.org For instance, 5-amino-1H-pyrazole-4-carbonitrile can be converted to an iodinated pyrazolopyrimidine intermediate. rsc.org This intermediate can then undergo further reactions, such as palladium-catalyzed Sonogashira cross-coupling, to introduce various functionalities at the C3 position of the pyrazolopyrimidine core. rsc.org
Another strategy involves the direct halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov A one-pot, three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides can produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This method proceeds via a cyclocondensation reaction followed by oxidative halogenation. nih.gov
Facilitating the Introduction of Diverse Functionalities into the Pyrazole Core
The iodine atom in this compound and related compounds is a versatile handle for introducing a wide range of functional groups onto the pyrazole ring. This is primarily achieved through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net
For example, iodinated pyrazoles can be coupled with various terminal alkynes using a palladium catalyst and a copper(I) cocatalyst to create new carbon-carbon bonds. acs.org This allows for the attachment of diverse aryl and alkyl groups to the pyrazole core, significantly expanding the chemical space accessible from this starting material. The ability to perform these transformations regioselectively makes iodinated pyrazoles highly valuable building blocks in the design and synthesis of complex organic molecules. acs.org
Future Directions and Emerging Research Avenues
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly central to the development of new synthetic protocols for pyrazole (B372694) derivatives. Future efforts will focus on minimizing environmental impact by employing safer solvents, reducing waste, and improving atom economy.
Key strategies include:
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the feasibility of synthesizing highly functionalized pyrazoles in water, often catalyzed by molecular iodine, which eliminates the need for hazardous organic solvents and simplifies product isolation. rsc.org A practical and green procedure for the 4-iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water, with water being the only byproduct. researchgate.net
Multi-Component Reactions (MCRs): MCRs are inherently atom-economical and efficient, as they combine three or more reactants in a single step to form a complex product. One-pot MCRs for synthesizing pyrazole derivatives, including aminopyrazoles, using recyclable nanocatalysts at room temperature represent a significant step towards sustainability. rsc.orgnih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the formation of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. numberanalytics.com This technique reduces energy consumption and aligns with green chemistry principles.
Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is crucial for sustainable synthesis. Solid-supported catalysts like Amberlyst-70 have been effectively used for pyrazole synthesis in aqueous media, allowing for easy separation and reuse. researchgate.net
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation for producing and functionalizing pyrazoles. Research is moving beyond traditional methods to explore highly active, selective, and reusable catalysts.
Emerging catalytic systems include:
Nanocatalysis: Magnetically separable nanoparticles are gaining prominence as catalyst supports. Systems like iron oxide-supported copper oxide (nanocat-Fe-CuO) and dioxomolybdenum complexes on silica-coated magnetite nanoparticles have been used for the efficient synthesis of pyrazole derivatives. acs.orgrsc.org Their key advantage is the ease of recovery using an external magnet, allowing for multiple reuse cycles without significant loss of activity. rsc.orgsamipubco.comtandfonline.com Zirconia (ZrO2) nanoparticles have also proven to be a robust and reusable catalyst for one-pot MCRs to produce pyrazoles. rsc.org
Ionic Liquids (ILs): Ionic liquids are being explored as both green solvents and catalysts. bohrium.com Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic solvents. ias.ac.in Acidic or basic ionic liquids, including those grafted onto silica (B1680970) supports, can effectively catalyze the condensation reactions required for pyrazole ring formation and can often be recycled. ias.ac.inscirp.orgsioc-journal.cn
Transition-Metal-Free Catalysis: To avoid potential contamination of products with toxic metals, metal-free catalytic systems are being developed. Molecular iodine has been shown to catalyze the one-pot synthesis of pyrazoles in water. rsc.org Furthermore, tris(pentafluorophenyl)borane, a Lewis acidic borane, can catalyze the synthesis of N-substituted pyrazoles through an autocatalytic process, offering a new metal-free approach. nih.gov
C-H Functionalization Catalysis: Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Transition-metal catalysts, particularly those based on palladium and rhodium, are being developed to selectively functionalize the C-H bonds of the pyrazole ring, opening up direct routes to complex derivatives. rsc.orgnih.govresearchgate.netnih.gov
Investigation of Broader Derivatization Strategies for Advanced Materials
The unique combination of an iodine atom and an amino group on the 1-methylpyrazole (B151067) core of "5-Iodo-1-methyl-1H-pyrazol-3-amine" makes it an exceptionally versatile building block for creating advanced materials with tailored properties.
Future research in this area includes:
Cross-Coupling for Organic Electronics: The carbon-iodine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira. nih.gov These reactions allow for the precise introduction of aryl and alkynyl groups, creating extended π-conjugated systems. Such derivatization is a key strategy in designing novel materials for organic light-emitting diodes (OLEDs) and other organic electronic applications. acs.org
Functionalization for Corrosion Inhibition: Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for metals like steel in acidic environments. bohrium.comedpsciences.orgresearchgate.net The nitrogen atoms of the pyrazole ring and the functional groups (like the amino group) can adsorb onto the metal surface, forming a protective layer. nih.govacs.org Future work will involve synthesizing and testing new derivatives of this compound to optimize their structure for enhanced corrosion resistance, a critical need in many industries. nih.gov
Building Blocks for Sequence-Defined Polymers: The precise, step-by-step construction of polymers with a defined sequence of monomers is a frontier in materials science. Heterocyclic compounds are key building blocks in these iterative methodologies. rsc.org The orthogonal reactivity of the iodo and amino groups on the pyrazole scaffold could be exploited to create sequence-defined macromolecules with programmed functions, for applications ranging from data storage to biomimicry. rsc.org
Integrated Computational and Experimental Approaches for Reaction Discovery
The integration of computational chemistry with experimental synthesis is revolutionizing how new reactions and molecules are discovered. This synergistic approach allows for a deeper understanding of reaction mechanisms and provides predictive power for designing more efficient synthetic strategies.
Key aspects of this integrated approach include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are powerful tools for mapping out reaction pathways and understanding transition states. For example, DFT studies have been used to illuminate the autocatalytic mechanism in the borane-catalyzed synthesis of pyrazoles, providing insights that would be difficult to obtain through experiments alone. nih.gov Such studies can explain the regioselectivity observed in reactions like the iodination of pyrazoles. sci-hub.se
Predicting Reactivity and Properties: Computational methods can predict the electronic properties and reactivity of molecules before they are synthesized. researchgate.net Parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help rationalize the behavior of pyrazole derivatives in applications like corrosion inhibition. nih.govacs.org This predictive capability saves time and resources by focusing experimental efforts on the most promising candidates.
Virtual Screening and Rational Design: For applications in drug discovery or materials science, computational tools can be used to screen large virtual libraries of compounds. berkeley.edunih.gov An integrated approach that combines combinatorial chemistry, molecular docking, and deep learning can rapidly identify pyrazole derivatives with high potential as inhibitors for biological targets, which can then be prioritized for synthesis and testing. berkeley.edunih.gov
Potential for Rational Design of Novel Synthetic Methodologies
The culmination of advancements in green chemistry, catalysis, and computational science enables the rational design of entirely new synthetic methodologies. Instead of relying on trial-and-error, chemists can now design synthetic routes with high levels of precision and efficiency from the ground up. numberanalytics.comnih.gov
Future directions in the rational design of syntheses for compounds like this compound will likely involve:
Designing Multi-Step Processes in One Pot: The ultimate goal is to combine multiple reaction steps (e.g., ring formation, iodination, and further derivatization) into a single, seamless one-pot process. This can be achieved by carefully selecting catalysts and reaction conditions that are compatible with all steps, a task greatly aided by computational modeling. bohrium.com
Catalyst-by-Design: Computational chemistry can be used to design catalysts with specific activities and selectivities. By understanding the interactions between a catalyst, substrates, and intermediates at a molecular level, new catalysts can be designed to favor desired reaction pathways and minimize side products. This is particularly relevant for achieving specific regioselectivity in the functionalization of the pyrazole ring.
Automated Synthesis: The development of new, highly reliable, and well-understood synthetic methods is a prerequisite for their use in automated synthesis platforms. rsc.org Rational design leads to robust reactions that can be implemented in flow chemistry systems or other automated setups, accelerating the discovery and production of novel pyrazole derivatives for a wide range of applications. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Iodo-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via iodination of 1-methyl-1H-pyrazol-3-amine using iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in polar aprotic solvents (e.g., acetonitrile or dichloromethane). Reaction optimization includes:
- Temperature : Room temperature to 40°C to prevent side reactions.
- Molar Ratios : A 1:1.2 molar ratio of precursor to iodine improves iodination efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >85% purity .
- Data Contradictions : Some studies report lower yields (<60%) when using NaOCl due to overoxidation; H₂O₂ is preferred for higher reproducibility .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and bond lengths using SHELX or WinGX for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substitution patterns (e.g., δ ~7.5 ppm for pyrazole protons; δ ~50 ppm for C-I in ¹³C NMR) .
- HRMS : Validate molecular weight (223.02 g/mol) with <2 ppm error .
Q. What nucleophilic substitution reactions are feasible at the iodine site, and how do solvent/base systems influence reactivity?
- Reaction Scope : The iodine atom undergoes SNAr (nucleophilic aromatic substitution) with amines, thiols, or azides.
- Optimized Conditions :
- Solvent : DMF or DMSO enhances nucleophilicity.
- Base : K₂CO₃ or Et₃N deprotonates nucleophiles (e.g., sodium azide for azido substitution).
- Example : Substitution with NaN₃ yields 5-azido-1-methyl-1H-pyrazol-3-amine (90% yield in DMF at 60°C) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute electron density maps, identifying electrophilic sites (e.g., iodine and pyrazole N-atoms).
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or antimicrobial enzymes).
- Case Study : Docking of 5-iodo derivatives into the ATP-binding pocket of EGFR kinase shows ΔG = -9.2 kcal/mol, suggesting inhibitory potential .
Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Challenge : Pd-catalyzed couplings may yield <50% product due to steric hindrance from the methyl group.
- Solutions :
- Catalyst Screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling with aryl boronic acids (70% vs. 30% yield).
- Microwave Assistance : 30-minute reactions at 100°C improve conversion rates by 25% .
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions on this compound?
- Key Findings :
- Electrophilic Attack : The iodine atom directs incoming electrophiles to the C4 position (para to iodine).
- Steric Effects : The methyl group at N1 hinders substitution at C2, favoring C4 modifications.
- Example : Nitration with HNO₃/H₂SO₄ yields 4-nitro-5-iodo-1-methyl-1H-pyrazol-3-amine as the major product (85% selectivity) .
Biological and Applied Research
Q. What in vitro assays validate the antimicrobial activity of this compound derivatives?
- Protocol :
- MIC Testing : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Results : Derivatives with electron-withdrawing groups (e.g., -NO₂) show MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for parent compound .
Q. How can metabolic stability studies (e.g., microsomal assays) guide the design of this compound-based therapeutics?
- Approach :
- Liver Microsomes : Incubate derivatives with rat/human microsomes; analyze via LC-MS.
- Key Metrics : t₁/₂ > 60 minutes indicates suitability for in vivo studies.
- Outcome : N-methylation increases metabolic stability by 40% compared to unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
